1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride
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Overview
Description
1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride is a chemical compound with the molecular formula C12H25Cl2N3O. It is known for its unique structure, which includes a piperazine ring substituted with an aminocyclohexyl group and an ethanone moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Scientific Research Applications
1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of this compound is the Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP is a key protein involved in a number of cellular processes, including DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytic activity . This inhibition results in enhanced cleavage of PARP, leading to changes in the cellular processes that PARP is involved in .
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway. The compound enhances the phosphorylation of H2AX, a marker of DNA double-strand breaks . This suggests that the compound may induce DNA damage in cancer cells, disrupting their ability to repair and ultimately leading to cell death .
Result of Action
The compound has been shown to cause a loss of cell viability in human estrogen-receptor-positive breast cancer cell lines . It also increases CASPASE 3/7 activity, which is associated with the initiation of apoptosis, or programmed cell death .
Preparation Methods
The synthesis of 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Aminocyclohexyl Group: The piperazine ring is then substituted with an aminocyclohexyl group through nucleophilic substitution reactions.
Introduction of the Ethanone Moiety:
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride can be compared with other similar compounds, such as:
1-[4-(4-Aminocyclohexyl)piperazin-1-yl]propanone;dihydrochloride: This compound has a similar structure but with a propanone moiety instead of an ethanone moiety.
1-[4-(4-Aminocyclohexyl)piperazin-1-yl]butanone;dihydrochloride: This compound has a butanone moiety, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-[4-(4-aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12;;/h11-12H,2-9,13H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLOIOAHZCILAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC(CC2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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